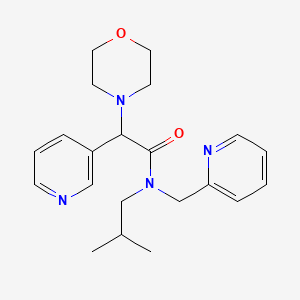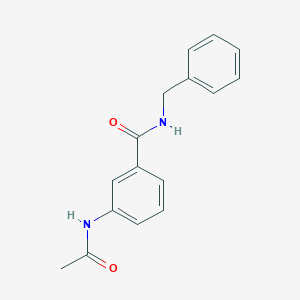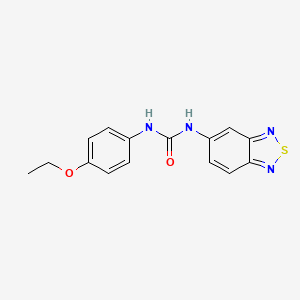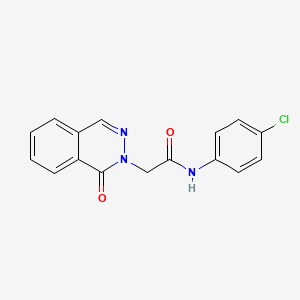![molecular formula C13H13NO4 B5635356 dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate CAS No. 201294-29-3](/img/structure/B5635356.png)
dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate
Beschreibung
- Dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a compound that can be synthesized through multicomponent reactions involving dimethyl malonate with other reagents like α,β-acetylenic aldehydes and cyclic secondary amines. It exhibits properties like fluorescence and solvatochromism and can be used in nonlinear optical materials (Sokov et al., 2020).
Synthesis Analysis
- The compound can be synthesized through a three-component reaction, involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines, yielding dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates. The reaction mechanism likely involves Knoevenagel condensation followed by nucleophilic addition of the cyclic amine (Sokov et al., 2020).
Molecular Structure Analysis
- Structural studies of similar dimethyl malonate derivatives have been conducted using methods like NMR and X-ray diffraction, revealing details about the arrangement of various functional groups and the overall molecular geometry (Jiménez-Cruz et al., 2003).
Chemical Reactions and Properties
- This compound participates in various chemical reactions, forming structurally diverse compounds. Its reactivity can be explored in the context of multicomponent synthesis, demonstrating its versatility in organic synthesis (Ryzhkova et al., 2021).
Physical Properties Analysis
- The physical properties of related dimethyl malonate compounds have been studied, including their stability, solubility, and crystal structure. These properties are crucial in determining the compound's suitability for various applications (Antony et al., 2019).
Eigenschaften
IUPAC Name |
dimethyl 2-[(E)-3-pyridin-3-ylprop-2-enylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-12(15)11(13(16)18-2)7-3-5-10-6-4-8-14-9-10/h3-9H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSALGAENTLKG-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CN=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CN=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156123 | |
| Record name | 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
201294-29-3 | |
| Record name | 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201294-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)

![N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)
![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)

![3-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B5635334.png)
![6-[3-fluoro-5-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5635345.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5635361.png)
![(3R*,4R*)-3-cyclopropyl-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5635368.png)